molecular formula C9H16O3 B1265934 Ethyl 2-methyl-3-oxohexanoate CAS No. 29304-40-3

Ethyl 2-methyl-3-oxohexanoate

Cat. No. B1265934
CAS RN: 29304-40-3
M. Wt: 172.22 g/mol
InChI Key: ZHDUQUQKEAZVPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-methyl-3-oxohexanoate and related compounds can involve multiple methods, including photochemical reactions, three-component condensation, and Michael-Aldol condensation. For example, photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate in methanol produce various ω-substituted esters (Tokuda et al., 1978). Additionally, the compound ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was synthesized via three-component condensation, demonstrating the complexity of syntheses involving similar structures (Kurbanova et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction, provides insight into the configuration and conformation of such compounds. For instance, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate's structure was elucidated, revealing its chair conformation and the orientation of its substituent groups (Hernández-Ortega et al., 2001).

Chemical Reactions and Properties

Ethyl 2-methyl-3-oxohexanoate undergoes various chemical reactions, reflecting its reactivity and functional group transformations. The compound's interaction with deuterium in the presence of platinum group metals as catalysts showcases the diverse outcomes dependent on the metal used, with isotopic exchange being significant over Pt, Rh, and Pd (Teratani et al., 1981).

Scientific Research Applications

Photochemical Reactions

Ethyl 2-oxo-1-cyclohexanecarboxylate, a related compound to Ethyl 2-methyl-3-oxohexanoate, demonstrates significant potential in photochemical reactions. Studies have shown that it can yield various ω-alkoxycarbonyl esters when reacted in different alcohol solutions (Tokuda, Watanabe & Itoh, 1978).

Bioreduction Applications

Ethyl 3-oxohexanoate, closely related to Ethyl 2-methyl-3-oxohexanoate, has been successfully reduced to ethyl (R)-3-hydroxyhexanoate using wild-type microorganism strains. This process achieved over 99% conversion and maintained high enantioselectivity, highlighting its potential in bioreduction applications (Ramos et al., 2011).

Organic Synthesis and Catalysis

In organic synthesis, derivatives of Ethyl 2-methyl-3-oxohexanoate, such as ethyl 3-oxohexanoate, are used as intermediates. For instance, they have been utilized in the synthesis of statin precursors, indicating their relevance in the pharmaceutical industry (Tararov, König & Börner, 2006). Additionally, studies on 2-ethyl- and 2-methylcyclohexanone, compounds structurally related to Ethyl 2-methyl-3-oxohexanoate, have provided insights into conformational behavior essential for understanding catalytic processes in chemistry (Teratani, Tanaka, Ogawa & Taya, 1981).

Analytical Chemistry

In the field of analytical chemistry, ethyl 2-methyl-3-oxohexanoate derivatives have been studied for their solubility in various solvents. This is crucial for understanding and improving purification processes in chemical production (Zhu, Hong, Zhu, Dai, Xu & Zhao, 2019).

Safety And Hazards

Ethyl 2-methyl-3-oxohexanoate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-methyl-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-6-8(10)7(3)9(11)12-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDUQUQKEAZVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951875
Record name Ethyl 2-methyl-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-3-oxohexanoate

CAS RN

29304-40-3
Record name Ethyl 2-methyl-3-oxohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029304403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methyl-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methyl-3-oxohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Elkhouly, E Attia, A Khedr, MN Samy… - Journal of advanced …, 2023 - journals.ekb.eg
Sponges (phylum Porifera) are sessile marine filter feeders that have developed efficient defense mechanisms against foreign attackers such as viruses, bacteria, or eukaryotic …
Number of citations: 5 journals.ekb.eg
MB Blaisse - 2016 - search.proquest.com
… Ethyl 2-methyl-3-oxohexanoate and ethyl 2-ethyl-3-oxohexanoate were purchased from FCH Group (Chernigiv, Ukraine). Ethyl 2methylacetoacetate, ethyl 3-oxovalerate, ethyl 3-…
Number of citations: 1 search.proquest.com
T Aysu, H Durak - Journal of analytical and applied pyrolysis, 2015 - Elsevier
Pyrolysis of liquorice (Glycyrrhiza glabra L.) stalks were performed in a fixed-bed tubular reactor with (ZnO, FeCl 3 , K 2 CO 3 , Al 2 O 3 , Na 2 B 4 O 7 ·10H 2 O) and without catalyst at …
Number of citations: 48 www.sciencedirect.com
JM Jung, T Lee, S Jung, YF Tsang, A Bhatnagar… - Chemical Engineering …, 2022 - Elsevier
In automotive industry, plastic consumption has substantially increased due to its affordability, durability, and lightness. However, the massive generation of plastic wastes from the …
Number of citations: 8 www.sciencedirect.com
WIM Toaima, ES Hamed, A El-Wahab… - Egyptian Journal of …, 2014 - ejdr.journals.ekb.eg
This field experiment was conducted during the two successive seasons of 2012/2013 and 2013/2014 in El-Maghara Research Station, Desert Research Center, North Sinai …
Number of citations: 2 ejdr.journals.ekb.eg
Y Chan, J Balle, JK Sparrow, PDW Boyd, MA Brimble… - Tetrahedron, 2010 - Elsevier
… The previously reported compounds, ethyl 3-oxohexanoate 4b, ethyl 2-methyl-3-oxohexanoate 4f and ethyl 2-methyl-3-oxo-hept-6-enoate 4i were prepared using general procedure A …
Number of citations: 14 www.sciencedirect.com

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